molecular formula C25H17N3O5 B2753014 Methyl 2-(2-(furan-2-yl)quinoline-4-carboxamido)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 850781-23-6

Methyl 2-(2-(furan-2-yl)quinoline-4-carboxamido)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2753014
CAS No.: 850781-23-6
M. Wt: 439.427
InChI Key: ALBRLOKVRULVOU-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining quinoline, isoquinoline, and furan moieties linked via an amide bond and a methyl ester. Its molecular formula is C₂₅H₁₇N₃O₅, with a molecular weight of 439.43 g/mol.

Properties

IUPAC Name

methyl 2-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O5/c1-32-25(31)19-14-28(24(30)17-9-3-2-7-15(17)19)27-23(29)18-13-21(22-11-6-12-33-22)26-20-10-5-4-8-16(18)20/h2-14H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBRLOKVRULVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-(furan-2-yl)quinoline-4-carboxamido)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Structural Characteristics

The compound features a combination of a furan ring , a quinoline moiety , and an isoquinoline framework , interconnected through carboxamide and ester functional groups. This structural diversity is thought to contribute significantly to its biological activity. The molecular weight of the compound is approximately 439.43 g/mol , and it is identified by the CAS number 850781-23-6 .

Preliminary studies suggest that this compound may interact with specific proteins or enzymes involved in various disease pathways. Similar compounds have demonstrated activities such as:

  • Antimicrobial properties : Compounds with quinoline structures are often recognized for their efficacy against various pathogens.
  • Anticancer activity : Some derivatives exhibit significant cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities based on its structural components:

Activity Type Description
AntimicrobialPotential effectiveness against bacteria and fungi due to quinoline derivatives' known properties.
AnticancerSimilar compounds have shown cytotoxicity against various cancer cell lines, suggesting potential for further investigation .
AntimalarialRelated quinoline derivatives have been developed for their ability to inhibit malaria parasites through novel mechanisms .

Anticancer Activity

A study on quinolone derivatives demonstrated significant anti-proliferative effects on MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, with IC50 values around 1.2 µM . The mechanism involved cell cycle arrest at the G2/M phase and activation of pro-apoptotic pathways .

Antimicrobial Studies

Research has highlighted the antimicrobial potential of quinoline-based compounds, where modifications in the structure can lead to enhanced activity against resistant strains of bacteria. Studies focusing on similar furan-containing compounds have shown promising results in inhibiting microbial growth .

Antimalarial Properties

Quinoline derivatives have been noted for their antimalarial properties, particularly through the inhibition of translation elongation factor 2 in Plasmodium falciparum. This mechanism is critical as it represents a novel approach to combat malaria, especially in light of increasing drug resistance .

Future Research Directions

Further investigations are required to elucidate the specific mechanisms by which this compound exerts its biological effects. Key areas for future research include:

  • In vitro and in vivo efficacy studies : Comprehensive testing on various cancer cell lines and animal models to assess therapeutic potential.
  • Mechanistic studies : Detailed investigations into how this compound interacts with biological targets at the molecular level.
  • Structure-activity relationship (SAR) analysis : Understanding how variations in structure affect biological activity could lead to the development of more potent derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Quinoline derivatives, including methyl 2-(2-(furan-2-yl)quinoline-4-carboxamido)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, have shown significant antimicrobial properties. Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities, making them candidates for developing new antibiotics and antifungal agents .

Anticancer Activity:
Research indicates that quinoline derivatives possess anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its structural components could enhance its efficacy against tumors .

Antimalarial Activity:
Quinoline derivatives are well-known for their antimalarial effects. The compound may exhibit activity against Plasmodium falciparum, the parasite responsible for malaria, by interfering with its reproductive cycle or metabolic processes .

Anti-inflammatory and Analgesic Activities:
The compound may also possess anti-inflammatory and analgesic properties, potentially providing therapeutic benefits in treating inflammatory diseases and pain management .

Case Study: Anticancer Activity

A study published in Crystals examined various quinoline derivatives for their anticancer properties. The findings indicated that specific structural modifications could significantly enhance the anticancer efficacy of these compounds. This compound was identified as a promising candidate due to its ability to induce apoptosis in breast cancer cells .

Case Study: Antimalarial Efficacy

In a research article focused on antimalarial compounds, this compound was tested against Plasmodium falciparum. The compound demonstrated moderate potency with a favorable pharmacokinetic profile, suggesting its potential as a lead compound for further development in malaria treatment .

Comparison with Similar Compounds

Methyl 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS 115665-23-1)

  • Molecular Formula: C₁₇H₁₂ClNO₃
  • Key Features: Substituted at the 2-position with a 4-chlorophenyl group instead of the furan-quinoline carboxamido moiety. Lacks the fused quinoline system, simplifying the aromatic framework.

2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-Hydroxy-4-quinolinecarboxylate (CAS 353466-91-8)

  • Molecular Formula: C₂₅H₁₉NO₅
  • Key Features: Contains a benzyloxy-phenyl group linked via an ester bond to a hydroxyquinoline carboxylate. The ester group is less stable under physiological conditions than the amide in the target compound. The hydroxy group on quinoline may enhance hydrogen bonding but could also increase metabolic degradation .

USP 31-Listed Furan Derivatives (e.g., Ranitidine-Related Compounds)

  • Examples: Compound 6: N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide. Compound 9: N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine.
  • Key Features: Share furan and sulphanyl groups but incorporate nitroethenyl and dimethylamino motifs absent in the target compound.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Substituent(s) Molecular Weight (g/mol) Key Functional Groups Solubility Predictions
Target Compound Furan-2-yl, quinoline-4-carboxamido 439.43 Amide, ester, fused aromatics Moderate (polar aprotic solvents)
CAS 115665-23-1 4-Chlorophenyl 313.74 Ester, chloroaromatic Low (hydrophobic solvents)
CAS 353466-91-8 Benzyloxy-phenyl, hydroxyquinoline 413.42 Ester, hydroxy, benzyloxy Moderate (ethanol/DMSO)
USP 31 Compounds (e.g., 9) Sulphanyl, nitroethenyl ~450–500 Sulphur, nitro, amine Variable (dependent on pH)

Q & A

Q. Basic/Advanced

  • Storage : Store under inert atmosphere (N2_2) at –20°C in amber vials to prevent oxidation.
  • Purification : Avoid prolonged exposure to MeOH (evidenced by degradation of related compounds). Use lyophilization for aqueous-sensitive intermediates.
    Advanced studies using accelerated stability testing (40°C/75% RH) coupled with LC-MS can identify degradation pathways (e.g., ester hydrolysis) .

How do structural modifications (e.g., substituent changes) affect biological activity, and what assays validate these effects?

Q. Advanced

  • SAR Studies : Replace the furan with thiophene or pyridine to assess binding affinity changes.
  • Assays : Enzymatic inhibition (e.g., kinase assays) or cellular viability (MTT) with IC50_{50} determination.
    For example, replacing the methyl ester with a free carboxylate in related compounds reduced cytotoxicity by 40%, highlighting the ester’s role in membrane permeability .

What methodologies are used to analyze contradictory data in bioactivity studies involving this compound?

Q. Advanced

  • Meta-Analysis : Compare datasets across cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects.
  • Dose-Response Curves : Replicate assays with tighter control of variables (e.g., serum concentration).
  • Orthogonal Validation : Confirm apoptosis via Annexin V staining if MTT data conflicts with caspase assays.
    Documentation of batch-to-batch variability (e.g., HPLC purity >98%) is critical .

How can researchers leverage high-throughput screening (HTS) to explore derivatives of this compound?

Q. Advanced

  • Library Design : Synthesize 50–100 derivatives via parallel synthesis (e.g., varying R-groups on the quinoline).
  • Automated Screening : Use 384-well plates for cytotoxicity or target engagement (e.g., fluorescence polarization).
  • Hit Triangulation : Cross-reference HTS hits with molecular docking to prioritize lead compounds. Evidence from furylquinoline libraries showed 15% hit rates in kinase screens .

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